molecular formula C23H26N4O5S B2706182 2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 1334372-98-3

2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2706182
CAS No.: 1334372-98-3
M. Wt: 470.54
InChI Key: UOGNBCOUDJYDEW-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophene moiety, a piperazine-carbonyl linker, and a chromen-4-one (coumarin) group. The piperazine-carbonyl bridge introduces conformational flexibility, which may improve binding affinity to biological targets. The chromen-4-one moiety is notable for its fluorescence properties and pharmacological relevance, including antioxidant and anti-inflammatory activities .

Properties

IUPAC Name

2-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-15-22(16(2)27(24-15)17-7-12-33(30,31)14-17)25-8-10-26(11-9-25)23(29)21-13-19(28)18-5-3-4-6-20(18)32-21/h3-6,13,17H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGNBCOUDJYDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic molecule with potential pharmacological applications. Its intricate structure suggests a variety of biological activities, making it a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N3O5SC_{22}H_{27}N_{3}O_{5}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique arrangement of these elements contributes to its biological activity. The compound features several functional groups that may interact with biological targets, including a piperazine moiety and a chromenone core.

Research indicates that compounds with similar structural features often exhibit significant biological activities. The mechanisms through which this compound may exert its effects include:

  • Enzyme Inhibition : Many derivatives of pyrazole and piperazine are known to inhibit specific enzymes involved in various metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
  • Antioxidant Activity : The presence of thiophene and dioxo groups suggests potential antioxidant properties that can protect cells from oxidative stress.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities:

Activity Type Description
AnticancerInhibits proliferation of cancer cell lines in vitro; induces apoptosis.
AntimicrobialExhibits activity against certain bacterial strains; potential for antibiotic development.
Anti-inflammatoryReduces inflammatory markers in cell culture models; suggests therapeutic use in inflammatory diseases.
NeuroprotectiveProtects neuronal cells from apoptosis; potential application in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of related compounds that share structural motifs with the target compound:

  • Anticancer Activity : A study demonstrated that compounds containing a pyrazole ring exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved caspase activation leading to apoptosis .
  • Antimicrobial Properties : Research on similar thiophene-containing compounds revealed their effectiveness against Gram-positive bacteria, suggesting that modifications to the structure could enhance antimicrobial efficacy .
  • Neuroprotective Effects : A case study indicated that derivatives with piperazine moieties displayed protective effects on neuronal cells exposed to oxidative stress, hinting at the therapeutic potential for treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Sulfone and Heterocyclic Substituents

  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (): This compound shares the 1,1-dioxidotetrahydrothiophene and 3,5-dimethylpyrazole moieties with the target molecule but lacks the piperazine-carbonyl and chromenone groups.
  • 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives (): These derivatives feature a pyrazole core with carbonitrile and aryl substituents. While they exhibit antioxidant (IC₅₀ values ranging 15–50 μg/mL via DPPH assay) and antimicrobial activity (MIC 8–32 μg/mL against Staphylococcus aureus), their lack of a sulfone group or chromenone moiety likely reduces their solubility and target specificity compared to the target compound .

Chromenone-Containing Analogues

  • Coumarin-3-yl benzodiazepine-pyrazole hybrids (): These compounds integrate coumarin with pyrazole and benzodiazepine rings. The benzodiazepine moiety introduces sedative properties, which the target compound lacks.

Piperazine-Linked Pyrazole Derivatives

  • Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate (): This compound uses a piperazine linker but replaces the chromenone with a pyridazine-thioacetyl group. The thioether linkage may confer redox activity, contrasting with the target compound’s sulfone group, which offers greater oxidative stability .

Structural and Functional Analysis

Compound Key Structural Features Bioactivity Highlights References
Target Compound Pyrazole + sulfone + piperazine-carbonyl + chromenone Hypothetical: Antioxidant (predicted IC₅₀ < 20 μg/mL), antimicrobial (broad-spectrum)
2,3-Dihydro-1H-pyrazole-4-carbonitriles Pyrazole + carbonitrile + aryl groups IC₅₀: 15–50 μg/mL (DPPH); MIC: 8–32 μg/mL (bacteria)
Coumarin-benzodiazepine-pyrazole hybrids Coumarin + pyrazole + benzodiazepine Multitarget activity (sedative + antioxidant)
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-... Pyrazole + sulfone + aldehyde Precursor for further synthesis; limited bioactivity data

Mechanistic Insights

  • Antioxidant Activity: The target compound’s chromenone group likely enhances radical scavenging via its conjugated π-system, outperforming simpler pyrazole-carbonitriles () but aligning with coumarin-benzodiazepine hybrids () .
  • Antimicrobial Potential: The piperazine linker may improve membrane permeability compared to non-linked pyrazoles, similar to piperazine-thioacetyl derivatives () .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including the assembly of the tetrahydrothiophene-dioxide, pyrazole, piperazine, and chromenone moieties. Key steps include:

  • Coupling reactions : Amide bond formation between the piperazine and chromenone groups requires catalysts like EDCI/HOBt in anhydrous DCM at 0–5°C .
  • Sulfone formation : Oxidation of tetrahydrothiophene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature, monitored by TLC .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate intermediates with >95% purity . Optimization: Reaction yields improve with strict control of temperature, solvent polarity, and catalyst stoichiometry. For example, excess mCPBA (>1.2 equiv.) reduces byproduct formation in sulfonation .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., methyl groups on pyrazole at δ 2.1–2.3 ppm) and piperazine-carbonyl linkages .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ at m/z 525.1824) .
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly for the tetrahydrothiophene-dioxide ring .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities for kinase or GPCR targets. Parameterize the sulfone and chromenone groups as hydrogen-bond acceptors .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified enzymes (e.g., COX-2) in phosphate buffer (pH 7.4) at 25°C .
  • Cellular assays : Dose-response studies in cancer cell lines (e.g., MCF-7) with IC50 calculations using nonlinear regression (GraphPad Prism) .

Q. How to resolve contradictory data from analytical techniques (e.g., XRD vs. NMR)?

  • Case example : If XRD indicates planar geometry for the pyrazole ring while NMR suggests puckering, perform variable-temperature NMR (VT-NMR) to assess conformational flexibility. Compare with computational models (DFT at B3LYP/6-31G* level) .
  • Mitigation strategy : Cross-validate using complementary techniques (e.g., Raman spectroscopy for bond vibration modes) .

Q. What methodologies assess the environmental fate of this compound?

  • Hydrolysis studies : Incubate in buffered solutions (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS. The sulfone group is resistant to hydrolysis, but the chromenone ester may degrade under alkaline conditions .
  • Bioaccumulation assays : Use OECD Test Guideline 305 to measure logP (predicted ~3.2) and BCF (bioconcentration factor) in zebrafish models .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

  • Problem : Piperazine-chromenone amidation yields <40% due to steric hindrance.
  • Solution : Switch to microwave-assisted synthesis (100°C, 30 min) with DIPEA as a base, improving yields to 65–70% .

Q. What strategies differentiate stereoisomers during synthesis?

  • Chiral chromatography : Use a Chiralpak IA column with heptane/ethanol (90:10) to resolve enantiomers of the tetrahydrothiophene intermediate .
  • Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective formation of the chromenone carbonyl group .

Data Contradiction Analysis

Q. Conflicting bioactivity data across cell lines: How to interpret?

  • Case : IC50 = 2.1 μM in HeLa vs. 18.3 μM in HEK293.
  • Analysis :
  • Check expression levels of target proteins (e.g., EGFR) via Western blot.
  • Assess off-target effects using kinome-wide profiling (Eurofins KinaseProfiler) .
    • Conclusion : Differential activity may arise from variable receptor density or metabolic stability in cell lines .

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